molecular formula C21H26O5 B14274354 (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone CAS No. 134769-23-6

(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone

Cat. No.: B14274354
CAS No.: 134769-23-6
M. Wt: 358.4 g/mol
InChI Key: XCUMSNPHSUGHKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the condensation of 2-hydroxy-4-(octyloxy)benzaldehyde with 2,4-dihydroxyacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism by which (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV light from breaking down the polymer chains in materials. This process involves the excitation of electrons within the molecule to higher energy states, followed by non-radiative relaxation back to the ground state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substitution pattern, which provides enhanced UV absorption and stability compared to other benzophenones. The presence of the octyloxy group increases its lipophilicity, making it more compatible with hydrophobic polymer matrices .

Properties

CAS No.

134769-23-6

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-(2-hydroxy-4-octoxyphenyl)methanone

InChI

InChI=1S/C21H26O5/c1-2-3-4-5-6-7-12-26-16-9-11-18(20(24)14-16)21(25)17-10-8-15(22)13-19(17)23/h8-11,13-14,22-24H,2-7,12H2,1H3

InChI Key

XCUMSNPHSUGHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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